2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by the presence of a methoxybenzenesulfonyl group attached to a piperazine ring, which is further linked to a trimethylpyrimidin-4-amine moiety. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 4-methoxybenzenesulfonyl chloride under basic conditions to form 4-(4-methoxybenzenesulfonyl)piperazine.
Coupling with Pyrimidine Derivative: The intermediate is then reacted with N,N,6-trimethylpyrimidin-4-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Introduction of various functional groups on the piperazine ring.
Scientific Research Applications
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: Used as a probe to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Enzyme Inhibition: It can inhibit specific enzymes, thereby affecting biochemical pathways.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
- Structural Features : The presence of both the methoxybenzenesulfonyl group and the trimethylpyrimidin-4-amine moiety makes it unique compared to other piperazine derivatives.
- Biological Activity : It may exhibit distinct biological activities due to its unique structure, making it a valuable compound for drug development.
Properties
Molecular Formula |
C18H25N5O3S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C18H25N5O3S/c1-14-13-17(21(2)3)20-18(19-14)22-9-11-23(12-10-22)27(24,25)16-7-5-15(26-4)6-8-16/h5-8,13H,9-12H2,1-4H3 |
InChI Key |
AVDMQVJBTHHGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)N(C)C |
Origin of Product |
United States |
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